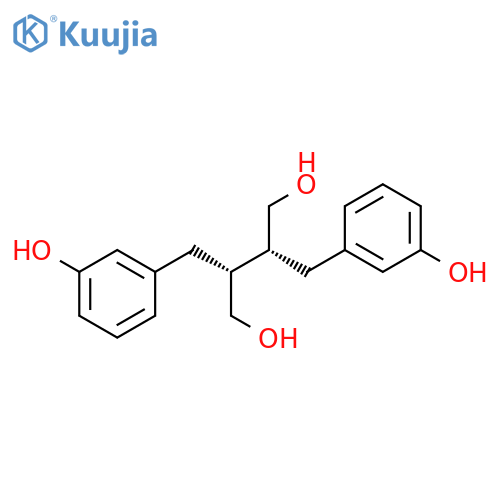

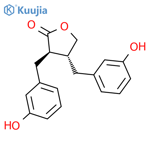

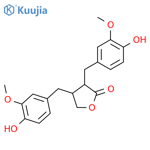

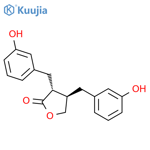

Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides

,

Journal of Organic Chemistry,

1994,

59(20),

5999-6007